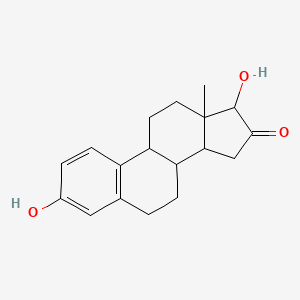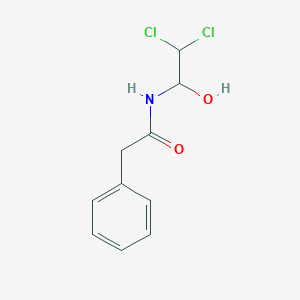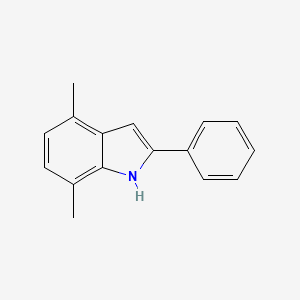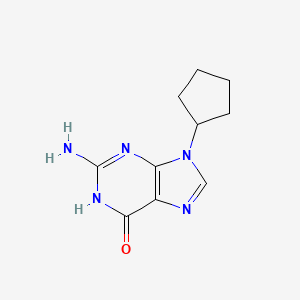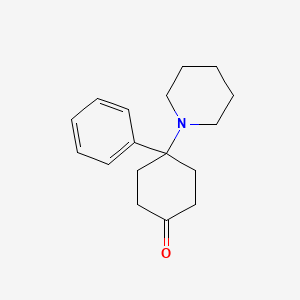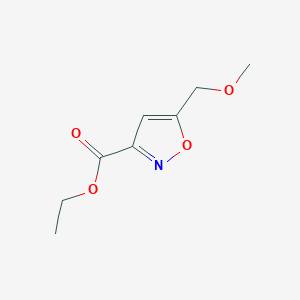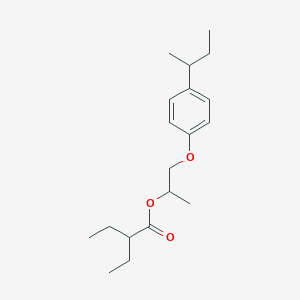
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate is a chemical compound with the molecular formula C19H30O3 and a molar mass of 306.44 g/mol . This compound is known for its unique structure, which includes a phenoxy group and an ethylbutanoate ester. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate typically involves the reaction of 4-butan-2-ylphenol with propylene oxide to form the intermediate 1-(4-butan-2-ylphenoxy)propan-2-ol. This intermediate is then esterified with 2-ethylbutanoic acid under acidic conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
作用機序
The mechanism of action of 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
1-(4-Butan-2-ylphenoxy)propan-2-ol: An intermediate in the synthesis of the target compound.
2-Ethylbutanoic acid: A precursor used in the esterification reaction.
4-Butan-2-ylphenol: The starting material for the synthesis.
Uniqueness
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate is unique due to its specific combination of a phenoxy group and an ethylbutanoate ester. This structure imparts distinct chemical properties, making it valuable for various research applications and differentiating it from other similar compounds.
特性
CAS番号 |
5436-75-9 |
|---|---|
分子式 |
C19H30O3 |
分子量 |
306.4 g/mol |
IUPAC名 |
1-(4-butan-2-ylphenoxy)propan-2-yl 2-ethylbutanoate |
InChI |
InChI=1S/C19H30O3/c1-6-14(4)17-9-11-18(12-10-17)21-13-15(5)22-19(20)16(7-2)8-3/h9-12,14-16H,6-8,13H2,1-5H3 |
InChIキー |
FIFWFKIGYOLAOC-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC=C(C=C1)OCC(C)OC(=O)C(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


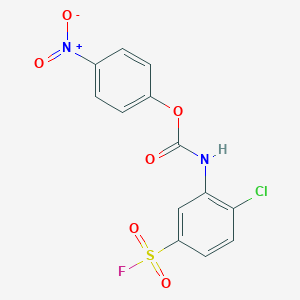
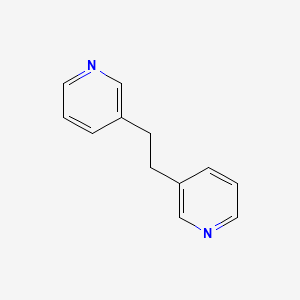
![Methyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13997174.png)
![N-[4-(dimethylamino)-2-methoxyphenyl]acetamide](/img/structure/B13997175.png)

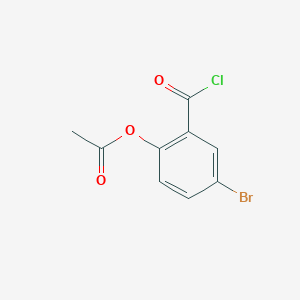
![7H-Furo[3,2-g][1]benzopyran-4-sulfonamide, 9-methoxy-7-oxo-](/img/structure/B13997187.png)
![[Cyclohexyl(nitroso)amino]urea](/img/structure/B13997195.png)
